![molecular formula C11H17Cl3N2O B1384094 4-[(3-Chloropyridin-2-yl)oxy]cyclohexan-1-amine dihydrochloride, trans CAS No. 2059909-60-1](/img/structure/B1384094.png)
4-[(3-Chloropyridin-2-yl)oxy]cyclohexan-1-amine dihydrochloride, trans
説明
“4-[(3-Chloropyridin-2-yl)oxy]cyclohexan-1-amine dihydrochloride, trans” is a chemical compound with the CAS Number: 1339331-90-6 . It has a molecular weight of 226.71 . The compound is typically stored at room temperature and is available in oil form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H15ClN2O/c12-10-2-1-7-14-11(10)15-9-5-3-8(13)4-6-9/h1-2,7-9H,3-6,13H2 . This code provides a detailed description of the molecule’s structure, including the positions of the chlorine, nitrogen, and oxygen atoms.Physical And Chemical Properties Analysis
This compound has a molecular weight of 226.71 . It is typically stored at room temperature and is available in oil form .科学的研究の応用
Synthesis and Evaluation in Drug Development
- Antipsychotic Potential : A study conducted in 2020 synthesized a series of trans-4-(2-(1,2,4,5-tetrahydro-3H-benzo[d]azepin-3-yl)ethyl)cyclohexan-1-amine derivatives, showcasing their potential as antipsychotics. These compounds demonstrated nanomolar affinity for dopamine and serotonin receptors, indicating their promising use in treating psychotic disorders (Xu et al., 2020).
Cancer Research
- Breast Cancer Treatment : A 2022 study synthesized novel amide derivatives related to 4-[(3-Chloropyridin-2-yl)oxy]cyclohexan-1-amine, assessing their antiproliferative activity against human breast cancer cell line MCF7. The study highlighted the potential of these compounds in designing potent cancer cell proliferation inhibitors (Panneerselvam et al., 2022).
Antifungal and Antibacterial Properties
- Antifungal and Antibacterial Agents : Research conducted in 2007 revealed that novel 4-(2-chloropyridin-4-yl)-N-aryl-1,3-thiazol-2-amines exhibited excellent antifungal and antibacterial activities. This study showcases the compound's potential in developing new antimicrobial agents (Narayana et al., 2007).
Catalysis and Polymerization
- Catalysis in Polymerization : A study in 2015 investigated the coordination chemistry of 4-(N,N-dimethylamino)pyridine with amine-bis(phenolato)chromium(III) chloride complexes, which are capable of catalyzing the copolymerization of cyclohexene oxide with carbon dioxide. This research provides insights into polymerization processes and catalyst design (Kozak et al., 2015).
Safety And Hazards
The compound is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with the compound include H315, H319, and H335 . These correspond to skin irritation, serious eye irritation, and respiratory irritation, respectively . Various precautionary statements are also associated with the compound, including recommendations for handling and storage, first aid measures, and disposal .
特性
IUPAC Name |
4-(3-chloropyridin-2-yl)oxycyclohexan-1-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O.2ClH/c12-10-2-1-7-14-11(10)15-9-5-3-8(13)4-6-9;;/h1-2,7-9H,3-6,13H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKTPBPYPKNUZMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)OC2=C(C=CC=N2)Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-Chloropyridin-2-yl)oxy]cyclohexan-1-amine dihydrochloride, trans | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(Thiophen-3-yl)methyl]azetidine hydrochloride](/img/structure/B1384011.png)
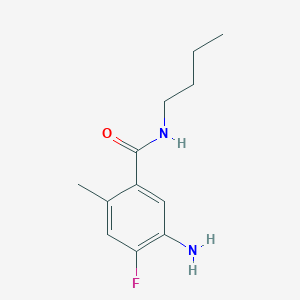
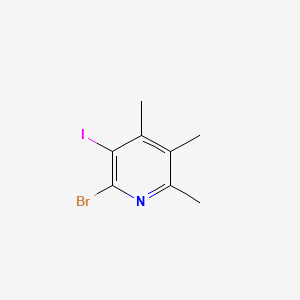
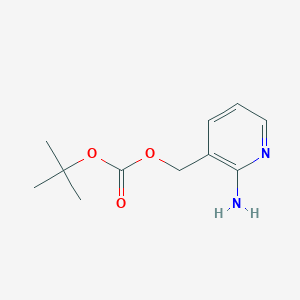
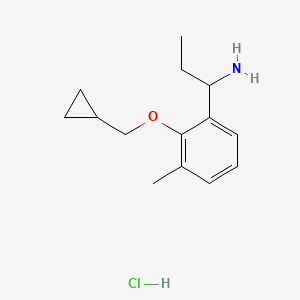
![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-amine hemihydrochloride](/img/structure/B1384020.png)
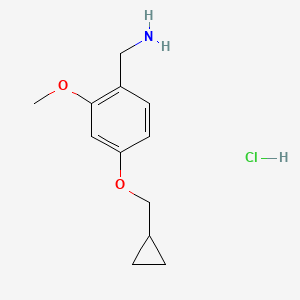
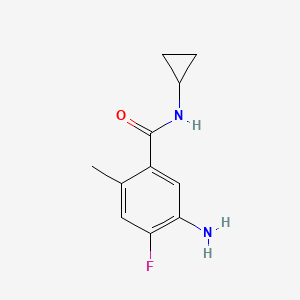

![7-Bromo-5-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1384026.png)

![2-[(4-Aminopiperidin-1-yl)methyl]-3,5-dimethylpyridin-4-ol dihydrobromide](/img/structure/B1384031.png)
![2-Amino-1-[4-(2-fluoroethoxy)phenyl]ethan-1-one hydrochloride](/img/structure/B1384032.png)
![3-Thia-9-azaspiro[5.5]undecane hydrochloride](/img/structure/B1384033.png)